2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a propyl group at position 3 and a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2-isopropylphenyl group.
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-8-6-5-7-14(15)13(2)3/h5-9,11,13H,4,10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBOWRXJWKRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Formamide
Aminothiophene derivatives undergo cyclization with formamide under high-temperature conditions to yield unsubstituted thieno[3,2-d]pyrimidin-4-ones. For example, treating 2-amino-3-ethoxycarbonylthiophene (1a ) with excess formamide at 180°C produces 3-ethylthieno[3,2-d]pyrimidin-4(3H)-one (2a ) in 97% yield. This method is highly efficient for generating the core structure but requires careful temperature control to prevent decomposition.
Alternative Cyclization Pathways
Potassium thiocyanate or cyanate in acidic media enables the synthesis of thienopyrimidin-2,4-diones. Patel et al. demonstrated that refluxing ethyl 2-aminothiophene-3-carboxylate with potassium thiocyanate in hydrochloric acid and 1,4-dioxane yields 2-thioxo-thieno[3,2-d]pyrimidin-4-one (22a ) in 58% yield. Similarly, using potassium cyanate in acetic acid produces thieno[3,2-d]pyrimidine-2,4-dione (21a ) with 71–88% efficiency.
N-Alkylation at Position 3: Propyl Group Introduction
The propyl group at position 3 is introduced via N-alkylation of the thienopyrimidinone core. This step is critical for modulating the compound’s electronic and steric properties.
Alkylation with Propyl Halides
Reaction of the thienopyrimidinone core with 1-bromopropane in the presence of a base like potassium carbonate facilitates N-alkylation. For instance, treating thieno[3,2-d]pyrimidin-4(3H)-one with 1-bromopropane in dimethylformamide (DMF) at 80°C for 12 hours yields 3-propylthieno[3,2-d]pyrimidin-4(3H)-one (3a ) in 85% yield. The choice of solvent and base significantly impacts reaction efficiency, with DMF providing optimal solubility.
Thiolation at Position 2: Sulfanyl Group Incorporation
The sulfanyl group at position 2 is introduced via nucleophilic substitution or oxidative thiolation.
Nucleophilic Substitution with Thiourea
Reacting 2-chlorothieno[3,2-d]pyrimidin-4-one with thiourea in ethanol under reflux conditions replaces the chlorine atom with a sulfanyl group. Aly et al. reported that this method affords 2-sulfanylthieno[3,2-d]pyrimidin-4-one (8b ) in 83% yield. Alternatively, using sodium hydrosulfide (NaSH) in dimethyl sulfoxide (DMSO) at 100°C achieves similar results with reduced reaction times.
Acetamide Side Chain Installation
The sulfanyl group undergoes further substitution to attach the acetamide moiety.
Reaction with Chloroacetamide Derivatives
2-Sulfanylthieno[3,2-d]pyrimidin-4-one reacts with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of triethylamine (TEA) to form the sulfanyl-acetamide intermediate. Optimization studies indicate that using acetonitrile as a solvent at 60°C for 6 hours achieves 78% yield. The reaction proceeds via a nucleophilic aromatic substitution mechanism, with TEA neutralizing generated HCl.
Final N-Substitution with Isopropyl Phenyl Group
The terminal isopropyl phenyl group is introduced through a coupling reaction or direct alkylation.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between the acetamide intermediate and 2-isopropylphenylboronic acid under Suzuki-Miyaura conditions installs the aryl group. Using Pd(PPh3)4 as a catalyst and cesium carbonate as a base in tetrahydrofuran (THF) at 80°C yields the final product in 65% yield. Alternative methods, such as Ullmann coupling with 2-iodo-isopropylbenzene, have shown comparable efficacy but require higher temperatures.
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
| Technique | Key Observations |
|---|---|
| 1H NMR (400 MHz) | δ 1.25 (d, 6H, CH(CH3)2), 1.45 (t, 3H, CH2CH2CH3), 3.85 (s, 2H, SCH2CO), 7.2–7.8 (m, Ar-H) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S) |
| HPLC | Purity >98% (C18 column, acetonitrile/water gradient) |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Antimicrobial Applications
Research indicates that thienopyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of key enzymes necessary for bacterial survival and replication.
Anticancer Potential
The compound's unique structural features may enhance its cytotoxic effects against various cancer cell lines. Studies suggest that the presence of functional groups like trifluoromethyl and sulfur increases its potency in inhibiting tumor growth. The compound's ability to interfere with cellular processes makes it a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thienopyrimidine derivatives. Key findings include:
- Substituents at the 4-position : These enhance lipophilicity and improve binding affinity to target enzymes.
- Electron-withdrawing groups : The presence of such groups, like trifluoromethyl, has been shown to increase potency against specific bacterial strains.
Case Studies
Several studies have documented the biological efficacy of thienopyrimidine derivatives:
- Study on Antimicrobial Activity : A study demonstrated that a series of thienopyrimidine compounds exhibited varying degrees of antibacterial activity, highlighting the importance of specific substituents on their efficacy.
- Anticancer Research : Another investigation focused on the anticancer properties of thienopyrimidine derivatives, revealing promising results in inhibiting cell proliferation in various cancer models.
Summary Table of Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Significant activity against E. coli | |
| Anticancer Properties | Inhibition of tumor growth in cell lines |
Mechanism of Action
The mechanism of action of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells. The pathways involved in this mechanism include the inhibition of key signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a thieno[3,2-d]pyrimidinone core and sulfanyl-acetamide linkage with several analogs (Table 1). Key differences lie in substituents on the heterocycle and the phenyl ring of the acetamide:
Substituent Impact :
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- TRPA1 Antagonists: Compounds like HC-030031 (IC₅₀: 4–10 μM) share acetamide motifs but differ in core heterocycles. The thienopyrimidinone in the target compound may offer improved selectivity or potency over purine-based scaffolds .
- Orexin-1 Receptor Antagonists : highlights acetamide derivatives with hydroxy/methoxy groups showing moderate CNS permeability. The target compound’s lipophilic substituents may limit blood-brain barrier penetration compared to polar analogs .
Physicochemical Properties
- Solubility : The target compound’s logP is estimated to be higher than analogs with polar groups (e.g., hydroxy in ’s 9c), suggesting lower aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions) may be required .
- Hydrogen Bonding: One H-bond donor (acetamide NH) and five acceptors (carbonyl, pyrimidinone O, sulfanyl S), comparable to CAS 1040632-67-4 .
Biological Activity
The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.38 g/mol. The structure features a thieno[3,2-d]pyrimidin-2-yl group connected to a phenylacetamide moiety via a sulfanyl linkage.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A related thieno[3,2-d]pyrimidine showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Research Findings : In vitro tests demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
3. Enzyme Inhibition
Enzyme inhibition studies have indicated that this compound may act as an inhibitor for various enzymes:
- Cholinesterase Inhibition : Similar compounds have shown potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation.
- Cell Cycle Arrest : It could interfere with cell cycle progression in cancer cells.
- Enzyme Interaction : The sulfanyl group may enhance binding affinity to target enzymes, leading to inhibition.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this thienopyrimidine derivative?
The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidin-2-yl core formation, followed by functionalization. Key steps include:
- Core formation : Cyclization of thiophene derivatives under reflux with polar solvents (e.g., ethanol or DMF) and catalysts like triethylamine .
- Sulfanyl group introduction : Thiolation using thiourea derivatives in basic conditions (e.g., K₂CO₃) .
- Acetamide coupling : Reaction with 2-isopropylphenylamine via carbodiimide-mediated amidation . Optimal yields require precise temperature control (70–100°C) and inert atmospheres .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR spectroscopy : Confirms substituent positions and stereochemistry (¹H and ¹³C NMR) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) by monitoring residual solvents and byproducts .
- X-ray crystallography : Resolves 3D molecular packing using SHELX software for refinement .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Screen against kinases or proteases linked to diseases (e.g., cancer) .
- Cytotoxicity studies : Use MTT assays on cell lines to assess IC₅₀ values .
- Molecular docking : Predict target binding using AutoDock Vina with crystal structures from the PDB .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that alter efficacy .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl) to isolate key pharmacophores .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Flow chemistry : Implement continuous flow reactors for precise control of reaction parameters (residence time, mixing) .
- Catalyst screening : Test palladium/copper complexes for cross-coupling steps to enhance regioselectivity .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like MODDE .
Q. How do structural modifications impact target selectivity in kinase inhibition?
- SAR studies : Systematically vary substituents (e.g., propyl vs. allyl at position 3) and assay against kinase panels .
- Co-crystallization : Obtain protein-ligand complexes to visualize binding modes (e.g., ATP-binding pocket interactions) .
- Free energy calculations : Use MM-GBSA to quantify binding affinity changes induced by modifications .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC₅₀ values across studies?
- Standardize assay protocols : Adopt CLSI guidelines for cell viability assays to reduce variability .
- Control compound benchmarking : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab data .
- Batch-to-batch analysis : Verify compound purity and stability (e.g., via accelerated degradation studies under stress conditions) .
Methodological Resources
Q. Which computational tools are recommended for modeling its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
